4-(1-Aminoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

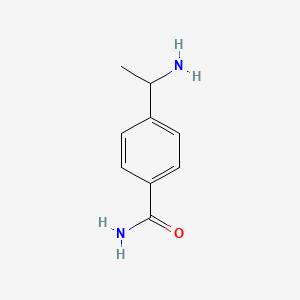

4-(1-Aminoethyl)benzamide is an organic compound with the molecular formula C9H12N2O It consists of a benzamide core with an aminoethyl group attached to the fourth position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

Step 1: Reaction of 4-nitrobenzoyl chloride with ethylamine in the presence of a base such as triethylamine at room temperature.

Step 2: Reduction of the nitro group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzamides.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminoethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-(1-Aminoethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzamide core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Aminomethylbenzamide

- 4-(Aminomethyl)benzamide

- 4-(Ethylamino)benzamide

Comparison

4-(1-Aminoethyl)benzamide is unique due to the presence of the aminoethyl group, which provides distinct chemical properties and reactivity compared to similar compounds. For instance, 4-Aminomethylbenzamide lacks the ethyl group, which can influence its solubility and binding affinity in biological systems. The presence of the aminoethyl group in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Biologische Aktivität

4-(1-Aminoethyl)benzamide, a compound with significant biological relevance, has been the subject of various studies aimed at understanding its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an aminoethyl side chain attached to a benzamide structure. Its molecular formula is C9H12N2O, and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antiviral Activity : Research indicates that derivatives of 4-(aminomethyl)benzamide exhibit potent inhibitory effects against Ebola and Marburg viruses. For instance, compound CBS1118 demonstrated an EC50 value of less than 10 μM against both viruses in Vero cells, showcasing broad-spectrum antifiloviral activity .

- Inhibition of DNA Methylation : Studies have shown that related compounds can inhibit DNA methyltransferases (DNMTs), particularly DNMT3A. These inhibitors reactivated silenced genes in leukemia cell lines, indicating potential applications in cancer therapy .

- Cytotoxicity : The cytotoxic effects of this compound derivatives were evaluated in various cancer cell lines. Compounds exhibited significant cytotoxicity in the micromolar range, comparable to established chemotherapeutics .

Biological Activities and Efficacy

The efficacy of this compound and its derivatives has been evaluated through various assays:

| Compound | Target | EC50 (μM) | Activity Description |

|---|---|---|---|

| CBS1118 | Ebola Virus | <10 | Broad-spectrum antiviral activity |

| Compound 31 | DNMT3A | 0.9 | Potent inhibition; reactivation of genes |

| Compound 20 | EGFR | 10 | High inhibition rate (91% at 10 nM) |

Case Studies

- Antiviral Research : A study focused on the development of small molecule inhibitors derived from 4-(aminomethyl)benzamide demonstrated their effectiveness against filoviruses. The research highlighted the structural optimization that led to improved selectivity and potency against viral entry mechanisms .

- Cancer Therapy : Another investigation into the compound's derivatives revealed their ability to inhibit DNMTs, leading to re-expression of tumor suppressor genes in leukemia models. The results underscored the potential for these compounds as epigenetic modulators in cancer treatment .

- Kinase Inhibition : The synthesis and evaluation of new compounds containing the 4-(aminomethyl)benzamide fragment showed promising results against receptor tyrosine kinases, with some analogues achieving over 90% inhibition at low concentrations .

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

4-(1-aminoethyl)benzamide |

InChI |

InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12) |

InChI-Schlüssel |

PXJMJWOLRCACSF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.